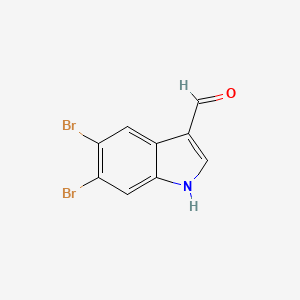

5,6-Dibromo-1H-indole-3-carbaldehyde

Description

Significance of the Indole (B1671886) Scaffold in Drug Discovery and Chemical Research

The indole nucleus is a privileged heterocyclic structure renowned for its ubiquity in natural products and its extensive application in medicinal chemistry. nih.govijpsr.com This bicyclic aromatic system is a core component of numerous alkaloids, the essential amino acid tryptophan, and a vast array of pharmacologically active agents. nih.govresearchgate.net Its structural versatility allows it to interact with a wide range of biological targets, making it a valuable scaffold in the design of new drugs. mdpi.comnih.gov

Indole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, antihypertensive, and neuroprotective properties. nih.govnih.gov The ability to modify the indole ring at various positions enables chemists to fine-tune the molecule's electronic and steric properties, thereby optimizing its therapeutic potential. mdpi.com This has led to the development of numerous FDA-approved drugs containing the indole motif, solidifying its status as a cornerstone in modern drug discovery. mdpi.com

Table 1: Examples of Bioactive Indole Derivatives and Their Applications

| Compound Class | Example | Therapeutic Application |

|---|---|---|

| Anticancer | Vincristine, Vinblastine | Chemotherapy |

| Anti-inflammatory | Indomethacin | NSAID |

| Antimigraine | Sumatriptan (B127528) | Serotonin Receptor Agonist |

| Antihypertensive | Fosinopril | ACE Inhibitor |

| Antiviral | Delavirdine | HIV Reverse Transcriptase Inhibitor |

Overview of Indole-3-carbaldehyde and its Derivatives as Key Intermediates

Within the diverse family of indole compounds, indole-3-carbaldehyde serves as a particularly important synthetic intermediate. ekb.egresearchgate.net The aldehyde group at the C3 position is a versatile functional handle that readily participates in a wide array of chemical transformations, including C-C and C-N bond-forming reactions, condensations, and reductions. ekb.egresearchgate.net This reactivity makes it an ideal starting material for the construction of more complex heterocyclic systems and biologically active molecules, including various indole alkaloids. ekb.eg

The synthetic utility of indole-3-carbaldehyde is well-documented, with its derivatives being crucial precursors for pharmaceuticals such as the anti-migraine drug sumatriptan and the antiemetic ondansetron. google.com Its role as a building block allows for the systematic elaboration of the indole scaffold, enabling the synthesis of targeted libraries of compounds for drug screening and materials science applications. derpharmachemica.com

Contextualization of 5,6-Dibromo-1H-indole-3-carbaldehyde within the Broader Class of Halogenated Indole Compounds

The introduction of halogen atoms, particularly bromine, onto the indole ring can profoundly influence a molecule's biological activity. researchgate.net Halogenation is a common strategy in medicinal chemistry to enhance properties such as lipophilicity, metabolic stability, and binding affinity to biological targets. Brominated indoles are frequently discovered in marine organisms, which are a rich source of structurally unique and biologically potent natural products. researchgate.netnih.gov

This compound is a marine-derived natural product, having been isolated from sponges of the Smenospongia species. targetmol.combiocat.com Its structure is characterized by the presence of two bromine atoms at the 5 and 6 positions of the indole ring. This specific substitution pattern is of significant interest, as the location and number of halogen substituents can dramatically alter the compound's activity. researchgate.net For instance, studies on related marine alkaloids have shown that bromine substitution on the indole ring can significantly improve potency against certain protein kinases. researchgate.net The presence of bromine at both the C-5 and C-6 positions, as seen in this compound, is a recurring motif in a number of marine natural products. researchgate.net

Research Trajectories and Contemporary Challenges in the Study of Halogenated Indole Carbaldehydes

Current research on halogenated indole carbaldehydes is focused on several key areas. A primary trajectory involves the discovery and synthesis of novel derivatives with enhanced or specific biological activities. nih.gov Scientists are exploring the vast chemical space of these compounds by synthesizing analogues with different halogenation patterns and further modifications at the aldehyde and indole nitrogen positions.

Compound Information

Table 2: Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 17900-95-7 |

| Molecular Formula | C₉H₅Br₂NO |

| Molecular Weight | 302.95 g/mol |

| Natural Source | Marine sponge (Smenospongia sp.) targetmol.combiocat.com |

| Appearance | Solid (Powder) |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5,6-dibromo-1H-indole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Br2NO/c10-7-1-6-5(4-13)3-12-9(6)2-8(7)11/h1-4,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQUFUBJNKCIXAA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C(=CC(=C1Br)Br)NC=C2C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Br2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5,6 Dibromo 1h Indole 3 Carbaldehyde

Classical Approaches in Indole (B1671886) Formylation and Regioselective Halogenation

The synthesis of 5,6-Dibromo-1H-indole-3-carbaldehyde traditionally relies on a two-step process: the introduction of a formyl group at the C3 position of the indole ring, followed by the regioselective bromination at the C5 and C6 positions.

Vilsmeier-Haack Reaction for C3-Formylation of Indoles

The Vilsmeier-Haack reaction is a versatile and widely employed method for the formylation of electron-rich aromatic and heteroaromatic compounds, including indoles. ijpcbs.com The reaction utilizes a Vilsmeier reagent, typically generated in situ from a tertiary amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). researchgate.net

The mechanism involves the formation of a highly electrophilic chloromethyliminium salt, also known as the Vilsmeier reagent. chemistrysteps.com Indole, being an electron-rich heterocycle, undergoes electrophilic substitution preferentially at the C3 position due to the higher electron density at this site. youtube.com The indole ring attacks the Vilsmeier reagent to form an intermediate iminium salt, which is subsequently hydrolyzed during aqueous work-up to yield the desired 3-formylindole. youtube.comsemanticscholar.org This method is highly efficient for the C3-formylation of a wide range of indole derivatives. google.comresearchgate.net

Recent advancements have explored variations of the Vilsmeier-Haack reaction to improve efficiency and sustainability. For instance, a one-pot protocol using a triphenylphosphine/1,2-diiodoethane system to promote the formylation of indoles with DMF has been developed, offering a convenient alternative to the traditional preparation of the Vilsmeier reagent. cas.cn

Regioselective Bromination Strategies of Indole Rings

The regioselective bromination of the indole nucleus presents a significant challenge due to the high reactivity of the pyrrole ring, which can lead to multiple bromination products or oxidation. acs.org However, various strategies have been developed to achieve selective bromination at the benzene (B151609) portion of the indole ring.

The introduction of electron-withdrawing groups at the N1 and/or C3 positions can deactivate the pyrrole ring towards electrophilic attack, thereby directing bromination to the benzene ring. For instance, the bromination of methyl indole-3-carboxylate with bromine in carbon tetrachloride has been shown to yield the 5,6-dibrominated product with good regioselectivity. researchgate.net The directing effect of substituents on the indole ring plays a crucial role in controlling the outcome of the bromination reaction. acs.org

Alternative brominating agents and conditions have also been explored to enhance regioselectivity. The use of N-bromosuccinimide (NBS) is a common method for the bromination of indoles. acs.org More recently, greener halogenation methods employing oxone-halide systems have been developed. These methods offer an environmentally friendly approach to the synthesis of haloindoles by generating reactive halogenating species in situ, thus avoiding the use of stoichiometric halogenating agents. nih.gov The regioselectivity of these reactions can be controlled by the choice of protecting group on the indole nitrogen. nih.gov

Advanced Synthetic Pathways to this compound and its Precursors

Modern synthetic chemistry has witnessed the development of more sophisticated and efficient methods for the synthesis of complex molecules like this compound. These advanced pathways often involve total synthesis from precursor molecules, one-pot reactions, and the use of metal catalysts.

Total Synthesis Routes from Precursor Indole Derivatives

The total synthesis of 5,6-dibromoindole derivatives often starts from readily available precursors. One reported strategy for the preparation of 5,6-dibromoindole involves a four-step sequence starting from 3,4-dibromoaniline. researchgate.net This approach highlights the importance of synthesizing the dibrominated benzene ring prior to the formation of the indole nucleus to ensure the desired substitution pattern.

Another approach involves the functionalization of a pre-existing 5,6-dibromoindole scaffold. For example, the Vilsmeier-Haack formylation of 5,6-dibromoindole would directly yield the target compound. This underscores the importance of having efficient methods for the synthesis of the key 5,6-dibromoindole intermediate.

One-Pot and Multi-Component Reaction Approaches

One-pot and multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis due to their efficiency, atom economy, and ability to generate molecular complexity in a single operation. arkat-usa.orgresearchgate.net While specific one-pot syntheses for this compound are not extensively documented, the principles of MCRs can be applied to the synthesis of highly functionalized indoles. rsc.orgnih.govnih.gov

For instance, a multi-component domino reaction for the direct synthesis of polyfunctionalized indoles has been reported, demonstrating the potential for constructing the indole core and introducing substituents in a single step. nih.gov Such strategies could potentially be adapted for the synthesis of the target molecule by incorporating brominated starting materials.

Metal-Catalyzed and Transition Metal-Free Synthetic Methodologies

Transition metal-catalyzed reactions have revolutionized organic synthesis, offering novel pathways for the formation of C-C and C-X bonds. nih.gov While direct metal-catalyzed C-H bromination and formylation of indoles are areas of active research, specific applications for the synthesis of this compound are still emerging. Palladium-catalyzed cross-coupling reactions are instrumental in the synthesis of various substituted indoles. thieme-connect.com

In parallel, there is a growing interest in the development of transition metal-free synthetic methodologies due to their lower cost and reduced environmental impact. researchgate.netresearchgate.net Iodine-catalyzed regioselective functionalization of indoles has been demonstrated for the introduction of various chalcogenyl groups at the C3 position. acs.org These methods, which proceed via electrophilic substitution, could potentially be extended to formylation reactions.

Green Chemistry Approaches in the Synthesis of Halogenated Indole Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of complex organic molecules, including halogenated indoles. These strategies focus on the use of alternative energy sources, greener solvents, and novel catalytic systems to create more sustainable synthetic pathways.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and cleaner reaction profiles compared to conventional heating methods. The application of microwave irradiation in the synthesis of indole derivatives has been shown to dramatically reduce reaction times.

The formylation of an indole nucleus at the C-3 position, a crucial step in the synthesis of this compound, is commonly achieved through the Vilsmeier-Haack reaction. Microwave-assisted Vilsmeier-Haack reactions have been reported to be highly efficient for various substrates. While a specific protocol for this compound is not extensively detailed in the literature, the general methodology involves the reaction of the corresponding 5,6-dibromo-1H-indole with a Vilsmeier reagent (typically formed from phosphorus oxychloride and dimethylformamide) under microwave irradiation. This approach is anticipated to significantly shorten the reaction duration from hours to minutes.

Table 1: Comparison of Conventional vs. Microwave-Assisted Vilsmeier-Haack Reaction (Hypothetical)

| Parameter | Conventional Heating | Microwave-Assisted |

| Reaction Time | Several hours | 5-15 minutes |

| Energy Consumption | High | Low |

| Yield | Moderate to good | Potentially higher |

| By-product Formation | Can be significant | Often reduced |

Utilization of Ionic Liquids and Aqueous Media in Indole Synthesis

The replacement of volatile organic compounds (VOCs) with greener solvents is a cornerstone of green chemistry. Ionic liquids (ILs) and water are two such alternatives that have shown promise in the synthesis of indole derivatives.

Ionic Liquids: Ionic liquids are salts with low melting points that can act as both solvents and catalysts. Their negligible vapor pressure, high thermal stability, and tunable properties make them attractive for a variety of organic transformations. In the context of indole synthesis, ILs can facilitate reactions by enhancing reaction rates and selectivity. While specific applications of ionic liquids in the synthesis of this compound are not widely reported, their use in related reactions, such as the synthesis of bis(indolyl)methanes, suggests their potential applicability.

Aqueous Media: Performing organic reactions in water is highly desirable from an environmental and economic perspective. The synthesis of halogenated indoles in aqueous systems presents a significant step towards greener processes. For instance, a patented method describes the synthesis of 5-bromoindole (B119039) in an aqueous solution of sodium bisulfite. This approach avoids the use of hazardous organic solvents and simplifies the work-up procedure. The synthesis of the di-brominated precursor, 5,6-dibromo-1H-indole, could potentially be adapted to similar aqueous conditions, followed by a formylation step.

Nanocatalyst and Other Green Catalyst Applications

The development of highly efficient and recyclable catalysts is another key area of green chemistry. Nanocatalysts, with their high surface-area-to-volume ratio, often exhibit superior catalytic activity and selectivity compared to their bulk counterparts.

While the direct application of nanocatalysts for the synthesis of this compound is a developing area of research, the use of various metallic nanoparticles in the synthesis of other N-containing heterocycles is well-documented. For example, nano-sized metal oxides have been employed as efficient and reusable catalysts for the synthesis of pyrazole derivatives. It is conceivable that similar nanocatalytic systems could be developed for the key synthetic steps leading to this compound, such as the cyclization to form the indole ring or the subsequent halogenation and formylation steps.

Furthermore, the use of oxone in combination with a halide source has been reported as an environmentally friendly method for the halogenation of indoles. nih.govspringernature.comacs.org This "green halogenation" protocol avoids the use of toxic and hazardous elemental halogens.

Chemical Reactivity and Derivatization Strategies of 5,6 Dibromo 1h Indole 3 Carbaldehyde

Reactions of the Carbaldehyde Moiety at C3

The aldehyde group at the C3 position of the indole (B1671886) ring is a key site for various chemical modifications, including condensation reactions, carbon-carbon and carbon-nitrogen bond formations, as well as oxidation and reduction reactions.

Condensation Reactions Leading to Schiff Bases and Semicarbazone Derivatives

The carbonyl group of 5,6-dibromo-1H-indole-3-carbaldehyde readily undergoes condensation reactions with primary amines and their derivatives to form Schiff bases (imines) and semicarbazones. These reactions are fundamental in the synthesis of new derivatives with a wide range of biological applications.

The formation of semicarbazones from indole-3-carbaldehyde derivatives has been reported to proceed efficiently. For instance, the reaction of 5-bromo-1H-indole-3-carbaldehyde with semicarbazide (B1199961) hydrochloride in the presence of a base yields the corresponding 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide. This reaction typically involves refluxing the reactants in an alcoholic solvent. The resulting semicarbazone derivatives are often crystalline solids and can be characterized by various spectroscopic techniques.

| Reactant 1 | Reactant 2 | Product | Reaction Conditions | Yield (%) |

| 5-Bromo-1H-indole-3-carbaldehyde | Semicarbazide hydrochloride | 2-((5-Bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide | Ethanol, Reflux, 3h | 56-76 nih.gov |

This table presents data for a closely related compound, 5-bromo-1H-indole-3-carbaldehyde, as a representative example of semicarbazone formation.

C-C and C-N Coupling Reactions

The aldehyde functionality of this compound is a versatile handle for the construction of new carbon-carbon and carbon-nitrogen bonds. These coupling reactions are instrumental in extending the molecular framework and introducing diverse structural motifs.

Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with active methylene (B1212753) compounds in the presence of a basic catalyst, such as piperidine (B6355638) or acetic acid, to yield α,β-unsaturated compounds. acgpubs.org While specific examples for the 5,6-dibromo derivative are not extensively documented, indole-3-carbaldehyde is known to react with compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to afford the corresponding dicyanovinyl and cyanovinyl derivatives, respectively. acgpubs.org

Wittig Reaction: The Wittig reaction provides a means to convert the aldehyde group into an alkene. This involves the reaction of the aldehyde with a phosphorus ylide. Although specific applications to this compound are not detailed in readily available literature, the general reactivity of indole-3-carbaldehydes in Wittig reactions is well-established, allowing for the synthesis of various vinyl-substituted indoles.

While direct C-N coupling reactions involving the aldehyde carbon are less common, the aldehyde can be a precursor to functionalities that readily participate in such reactions.

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type |

| Indole-3-carbaldehyde | Active Methylene Compound | Base (e.g., Piperidine) | α,β-Unsaturated Indole Derivative |

| Indole-3-carbaldehyde | Phosphorus Ylide | - | Vinyl-Substituted Indole |

This table illustrates general C-C coupling reactions of indole-3-carbaldehyde as a proxy for the reactivity of the 5,6-dibromo derivative.

Aldehyde Group Reductions and Oxidations

The aldehyde group of this compound can be readily reduced to a primary alcohol or oxidized to a carboxylic acid, providing entry into different classes of indole derivatives.

Reduction: The reduction of the aldehyde to the corresponding alcohol, (5,6-dibromo-1H-indol-3-yl)methanol, can be achieved using a variety of reducing agents. Sodium borohydride (B1222165) (NaBH4) in an alcoholic solvent is a commonly employed reagent for this transformation due to its mildness and selectivity for the aldehyde group. mdma.ch

Oxidation: The aldehyde can be oxidized to 5,6-dibromo-1H-indole-3-carboxylic acid. This transformation can be accomplished using various oxidizing agents. In the biosynthesis of indole-3-carboxylic acid derivatives in plants, aldehyde oxidases are known to catalyze the oxidation of indole-3-carbaldehyde. ontosight.ainih.gov In a laboratory setting, common oxidizing agents can be employed for this purpose.

| Starting Material | Reagent | Product |

| This compound | Sodium Borohydride (NaBH4) | (5,6-Dibromo-1H-indol-3-yl)methanol |

| This compound | Oxidizing Agent | 5,6-Dibromo-1H-indole-3-carboxylic acid |

Modifications of the Indole Ring System

The indole ring of this compound offers further opportunities for derivatization, most notably at the indole nitrogen. The bromine substituents also present handles for cross-coupling reactions, although this is outside the specified scope of this section.

N-Alkylation and N-Acylation Strategies

The nitrogen atom of the indole ring can be functionalized through alkylation and acylation reactions, which can significantly alter the electronic properties and biological activity of the resulting molecules.

N-Alkylation: The N-H proton of the indole is weakly acidic and can be removed by a suitable base, such as sodium hydride (NaH), to generate the corresponding anion. This anion can then react with an alkyl halide in an SN2 reaction to yield the N-alkylated product. youtube.com Classical conditions for N-alkylation often involve the use of a strong base in an aprotic polar solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org

N-Acylation: N-acylation can be achieved by reacting the indole with an acylating agent, such as an acid chloride or anhydride, typically in the presence of a base. A direct N-acylation of indoles with carboxylic acids using dicyclohexylcarbodiimide (B1669883) (DCC) and 4-dimethylaminopyridine (B28879) (DMAP) has also been reported, offering a milder alternative to the use of more reactive acylating agents. thieme-connect.de This method has been shown to be effective for indoles bearing electron-withdrawing groups. thieme-connect.de

| Reaction Type | Reagents | Product Type |

| N-Alkylation | Alkyl Halide, Base (e.g., NaH) | 1-Alkyl-5,6-dibromo-1H-indole-3-carbaldehyde |

| N-Acylation | Acid Chloride/Anhydride, Base | 1-Acyl-5,6-dibromo-1H-indole-3-carbaldehyde |

| N-Acylation | Carboxylic Acid, DCC, DMAP | 1-Acyl-5,6-dibromo-1H-indole-3-carbaldehyde |

Molecular Hybridization with Other Bioactive Scaffolds

Molecular hybridization is a powerful strategy in drug discovery that involves combining two or more pharmacophores into a single molecule to create a hybrid compound with potentially enhanced or synergistic biological activities. This compound serves as a valuable scaffold for such hybridization strategies due to its inherent biological relevance and the versatile reactivity of its functional groups.

The aldehyde group is a key linker in many hybridization approaches. For example, it can be used to connect the indole scaffold to other bioactive heterocyclic rings through the formation of a Schiff base or a Michael acceptor after a Knoevenagel condensation. While specific examples starting from the 5,6-dibromo derivative are not extensively reported, the general principle is widely applied to indole-3-carbaldehydes. For instance, indole-3-carbaldehyde has been hybridized with other reputable bioactive compounds like coumarins, chalcones, triazoles, and thiophenes. organic-chemistry.org These hybrid molecules often exhibit interesting pharmacological profiles, including anti-inflammatory, anticancer, and antimicrobial activities. organic-chemistry.org

Functionalization at Other Positions of the Dibromoindole Core

While the C-3 carbaldehyde group of this compound is a primary site for chemical modification, the indole core itself presents additional opportunities for functionalization. The key reactive sites include the indole nitrogen (N-1) and the carbon atoms of the benzene (B151609) ring, particularly the C-5 and C-6 positions bearing bromine atoms. These sites allow for a range of derivatization strategies, enabling the synthesis of diverse molecular architectures.

N-Functionalization: Alkylation and Acylation

The nitrogen atom of the indole ring is a nucleophilic center that readily undergoes alkylation and acylation reactions. These modifications are crucial for altering the electronic properties of the indole ring and for introducing functional groups that can modulate biological activity or serve as handles for further chemical transformations.

N-Alkylation: The substitution of the N-H proton with an alkyl or benzyl (B1604629) group is a common strategy. This is typically achieved by treating the indole with an alkyl halide in the presence of a base. The reaction proceeds via deprotonation of the indole nitrogen to form an indolide anion, which then acts as a nucleophile. Research on unsubstituted 1H-indole-3-carbaldehyde has demonstrated effective N-alkylation under various conditions, which are applicable to the 5,6-dibromo derivative. mdpi.com For instance, N-methylation and N-benzylation have been successfully performed using the corresponding halides with potassium carbonate as the base. mdpi.com

Table 1: Representative Conditions for N-Alkylation of the Indole Core

| Reaction | Alkylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| N-Methylation | Methyl iodide | K₂CO₃ | Acetonitrile/DMF | Reflux, 12-16 h | mdpi.com |

| N-Benzylation | Benzyl chloride | K₂CO₃ | Acetonitrile/DMF | Reflux, 12 h | mdpi.com |

N-Acylation: The introduction of an acyl group at the indole nitrogen can be accomplished using acyl chlorides or anhydrides. This modification enhances the electron-withdrawing character of the indole system. Studies on related 5-substituted indoles have shown that N-acylation proceeds efficiently, particularly when electron-withdrawing groups (like bromine) are present on the benzene ring. researchgate.net A general method involves the reaction of the indole with an acyl chloride in the presence of a tertiary amine base, such as triethylamine, in an aprotic solvent. derpharmachemica.com

Table 2: Representative Conditions for N-Acylation of the Indole Core

| Acylating Agent | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|

| Chloroacetyl chloride | Triethylamine (Et₃N) | Tetrahydrofuran (THF) | Room Temperature, 3 h | derpharmachemica.com |

| Acetic anhydride | Sodium acetate | Acetic acid | Reflux | General Method |

C-Functionalization: Cross-Coupling Reactions

The bromine atoms at the C-5 and C-6 positions of the benzene portion of the indole ring are versatile handles for introducing molecular complexity through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds, allowing for the attachment of a wide array of substituents. While this specific substrate is primarily noted as a precursor for marine alkaloids like meridianin F, researchgate.netnih.gov the bromo-substituents offer significant potential for further derivatization.

Common palladium-catalyzed reactions applicable to this scaffold include:

Suzuki Coupling: Reaction with boronic acids or esters to form new C-C bonds with aryl or vinyl groups.

Heck Coupling: Reaction with alkenes to introduce alkenyl substituents.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds with alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

These transformations would typically require protection of the indole N-H group (e.g., as a tosyl or Boc derivative) to prevent side reactions, followed by the cross-coupling step and subsequent deprotection. The ability to perform selective or dual cross-coupling reactions at the C-5 and C-6 positions makes this compound a valuable building block for creating complex, functionalized indole derivatives.

Spectroscopic and Computational Elucidation of 5,6 Dibromo 1h Indole 3 Carbaldehyde and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental in determining the molecular structure and properties of novel compounds. For brominated indole-3-carbaldehydes, a combination of methods is employed to gain a comprehensive understanding of their chemical identity.

High-Resolution Mass Spectrometry (HRMS)

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NOESY)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. Although a complete NMR assignment for 5,6-Dibromo-1H-indole-3-carbaldehyde is not documented in readily accessible literature, data from closely related analogues provide significant insight into its expected spectral features.

¹H NMR: In indole-3-carbaldehyde derivatives, the aldehyde proton (-CHO) typically appears as a singlet far downfield, often around 9.9-10.1 ppm rsc.orgrsc.org. The proton on the indole (B1671886) nitrogen (N-H) is also a characteristic singlet, with its chemical shift being sensitive to substitution on the indole ring. The aromatic protons show distinct splitting patterns depending on their position. For a 5,6-dibromo substituted indole, the protons at positions 4 and 7 would likely appear as singlets, with their chemical shifts influenced by the deshielding effect of the adjacent bromine atoms.

¹³C NMR: The carbonyl carbon of the aldehyde group in indole-3-carbaldehydes is typically observed in the range of 184-186 ppm rsc.org. The carbons bearing the bromine atoms (C-5 and C-6) would exhibit shifts influenced by the halogen's electronegativity and heavy atom effect. The other carbons of the indole core would resonate at predictable positions, which can be confirmed using two-dimensional techniques rsc.org.

2D NMR: Techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) are used to determine spatial proximity between protons, which is crucial for confirming stereochemistry and conformation, particularly in more complex derivatives csic.es.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Reference |

|---|---|---|---|

| -CHO | ~10.0 | ~185.0 | rsc.org |

| N-H | Variable (e.g., ~8.8) | - | rsc.org |

| C2 | - | ~139.0 | chemicalbook.com |

| C3 | - | ~118.0 | chemicalbook.com |

| C4-C7 (Aromatic) | ~7.2-8.4 | ~112-138 | rsc.orgrsc.org |

Fourier Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. This technique is excellent for identifying functional groups. For indole-3-carbaldehyde derivatives, the FT-IR spectrum is characterized by several key absorption bands researchgate.net. The N-H stretching vibration of the indole ring typically appears as a sharp peak around 3400 cm⁻¹ researchgate.net. The most prominent feature is the strong C=O stretching band of the aldehyde group, which is observed in the region of 1640-1670 cm⁻¹ researchgate.net. Aromatic C=C stretching vibrations are found in the 1450-1620 cm⁻¹ range, while C-H stretching of the aromatic ring appears just above 3000 cm⁻¹ researchgate.net. The C-Br stretching vibrations for compounds like this compound would be expected in the fingerprint region, typically below 700 cm⁻¹.

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Indole N-H | Stretching | ~3406 | researchgate.net |

| Aromatic C-H | Stretching | 3020-3120 | researchgate.netresearchgate.net |

| Aldehyde C=O | Stretching | 1644-1667 | researchgate.net |

| Aromatic C=C | Stretching | 1450-1620 | researchgate.net |

| C-Br | Stretching | <700 | researchgate.net |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole chromophore exhibits characteristic absorption bands that are sensitive to substitution. Studies on various indole derivatives, including 5-bromoindole (B119039) and 5-formylindole, show two main absorption bands, referred to as ¹Lₐ and ¹Lₑ, which are influenced by the electronic nature of the substituents and the polarity of the solvent core.ac.uk. Electron-withdrawing groups like formyl and bromo are known to cause a bathochromic (red) shift of these absorption bands core.ac.uk. For this compound, one would expect a complex spectrum with absorption maxima shifted to longer wavelengths compared to unsubstituted indole, reflecting the extended conjugation and the electronic effects of the three substituents. These transitions are sensitive to solvent polarity, often showing a bathochromic shift in more polar solvents core.ac.uknih.gov.

Computational Chemistry for Structural and Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating the structural, electronic, and spectroscopic properties of molecules, often in tandem with experimental data researchgate.net. For indole derivatives, DFT calculations are frequently used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles nih.gov.

Predict Spectroscopic Properties: Calculate theoretical IR, Raman, and NMR spectra. These calculated spectra can be used to aid in the assignment of experimental data csic.esresearchgate.nettsijournals.com.

Analyze Electronic Properties: Investigate the electronic structure through analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for assessing chemical reactivity and electronic transitions researchgate.net.

Map Electrostatic Potential (MEP): Visualize the charge distribution on the molecule's surface, identifying sites that are susceptible to electrophilic or nucleophilic attack.

Density Functional Theory (DFT) Calculations and Molecular Geometry Optimization

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of a molecule can be determined from its electron density. A key application of DFT in computational chemistry is molecular geometry optimization, which involves finding the arrangement of atoms that corresponds to the lowest energy state of the molecule.

For this compound, a DFT calculation, likely using a functional such as B3LYP with a basis set like 6-311++G(d,p), would be the first step in a computational analysis. This process would yield the optimized molecular geometry, including bond lengths, bond angles, and dihedral angles. It is anticipated that the indole ring system would be largely planar. The introduction of two bromine atoms at the 5 and 6 positions of the indole ring is expected to cause minor distortions in the local geometry compared to the parent 1H-indole-3-carbaldehyde due to steric hindrance and electronic effects. The optimized geometry is crucial as it serves as the foundation for all subsequent computational analyses.

Table 1: Predicted Optimized Geometrical Parameters for this compound (Illustrative)

| Parameter | Predicted Value |

|---|---|

| C5-Br Bond Length | ~1.88 Å |

| C6-Br Bond Length | ~1.88 Å |

| C=O Bond Length | ~1.22 Å |

| N-H Bond Length | ~1.01 Å |

| Indole Ring Planarity | Near Planar |

Note: These are illustrative values based on typical bond lengths and the expected geometry. Actual values would be determined by a specific DFT calculation.

Frontier Molecular Orbital (FMO) Analysis and HOMO-LUMO Gap Energies

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity and electronic properties. The two most important orbitals in this theory are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and lower kinetic stability.

For this compound, the presence of the electron-withdrawing bromine atoms and the carbaldehyde group is expected to lower the energies of both the HOMO and LUMO compared to the parent indole. The HOMO is likely to be distributed over the π-system of the indole ring, while the LUMO is expected to be localized more towards the carbaldehyde group and the benzene (B151609) part of the indole ring. The precise HOMO-LUMO gap would quantify the electronic transitions and reactivity of the molecule. A smaller energy gap would suggest that the molecule can be more easily excited.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound (Illustrative)

| Parameter | Predicted Energy (eV) |

|---|---|

| HOMO Energy | Lower than 1H-indole-3-carbaldehyde |

| LUMO Energy | Lower than 1H-indole-3-carbaldehyde |

| HOMO-LUMO Gap | Likely reduced compared to 1H-indole-3-carbaldehyde |

Note: These are qualitative predictions. Precise energy values would be obtained from a DFT calculation.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution in a molecule. It is plotted on the molecule's surface and uses a color scale to indicate different electrostatic potential values. Red regions typically represent areas of negative potential, which are rich in electrons and prone to electrophilic attack. Conversely, blue regions indicate positive potential, which are electron-deficient and susceptible to nucleophilic attack. Green and yellow areas represent intermediate potentials.

The MEP map of this compound would be a valuable tool for predicting its reactive sites. It is expected that the most negative potential (red) would be located around the oxygen atom of the carbaldehyde group, making it a likely site for protonation and interaction with electrophiles. The hydrogen atom of the N-H group in the indole ring would exhibit a region of positive potential (blue), indicating its acidic character. The bromine atoms, being electronegative, would also influence the electrostatic potential of the benzene ring portion of the molecule.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic structure of a molecule in terms of localized electron-pair "bonding" units. It transforms the complex molecular orbitals into a more intuitive picture of chemical bonds, lone pairs, and intermolecular interactions. NBO analysis can quantify the delocalization of electron density, which is a measure of the stability arising from electron delocalization, often referred to as hyperconjugation.

Table 3: Predicted NBO Analysis Results for this compound (Illustrative)

| Interaction (Donor -> Acceptor) | Predicted Stabilization Energy E(2) (kcal/mol) |

|---|---|

| LP(N) -> π*(C-C) | Significant, indicating π-delocalization |

| π(C=C) -> π*(C=O) | Indicating conjugation effects |

Note: These are qualitative predictions of expected significant interactions. Quantitative values would be the result of a specific NBO calculation.

Biological Activities and Mechanistic Investigations of 5,6 Dibromo 1h Indole 3 Carbaldehyde and Its Analogs

Antiproliferative and Cytotoxic Activities

Bromoindole derivatives, including 5,6-Dibromo-1H-indole-3-carbaldehyde, have demonstrated notable antiproliferative and cytotoxic effects in various biological systems.

Studies utilizing the sea urchin embryo model have been instrumental in elucidating the cytotoxic properties of bromoindole carbaldehydes. A series of natural and synthetic brominated and N-methylated indole-3-carbaldehyde derivatives were shown to inhibit the first mitotic cycle of sea urchin eggs in a concentration-dependent manner. The research indicated that bromination of the indole (B1671886) ring increases the cytotoxicity of these compounds.

Specifically, this compound was found to inhibit cell division in sea urchin embryos with a half-inhibitory concentration (IC50) of 0.18 mM. This demonstrates its potent effect on embryogenesis. The most active derivative in this study was 2,5,6-tribromoindole-3-carbaldehyde, which completely inhibited cleavage at a concentration of 2 mM.

| Compound | IC50 (mM) |

|---|---|

| This compound | 0.18 |

| 2,5,6-tribromoindole-3-carbaldehyde | Not explicitly stated, but noted as the most active |

The biological activity of this class of compounds has been further characterized by investigating their effects on essential cellular processes. Detailed studies on the highly active analog, 2,5,6-tribromoindole-3-carbaldehyde, revealed its impact on macromolecule synthesis and cytoskeleton reorganization during the first mitotic cycle of fertilized sea urchin eggs.

Fluorescence microscopy showed that while pronuclei migration and fusion were permitted in the presence of 2,5,6-tribromoindole-3-carbaldehyde, subsequent critical mitotic events were blocked. Specifically, the compound prevented the condensation of chromatin, the breakdown of the nuclear envelope, and the assembly of the bipolar mitotic spindle. This disruption of cytoskeletal organization ultimately leads to an arrest of embryogenesis at the onset of mitosis.

The observed phenotype of mitotic arrest caused by bromoindole carbaldehydes is believed to be a consequence of the inhibition of fundamental biological pathways. It has been postulated that the arrest of sea urchin embryogenesis at the beginning of mitosis by 2,5,6-tribromoindole-3-carbaldehyde is likely due to a significant inhibition of both DNA replication and protein synthesis nih.gov. While these detailed mechanistic studies were performed on a highly active analog, they provide strong indications of the potential mechanisms of action for other cytotoxic bromoindole carbaldehydes like this compound.

Antimicrobial (Antibacterial, Antifungal) Properties

The indole nucleus is a common scaffold in compounds exhibiting antimicrobial activity. Derivatives of indole-3-carbaldehyde have been investigated for their antibacterial and antifungal properties. For instance, semicarbazone derivatives of 5-bromo-1H-indole-3-carbaldehyde have shown inhibitory activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis.

While specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microbes is not extensively documented in the available literature, the general activity of bromoindole derivatives suggests potential in this area. For example, a series of indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazide and hydrazone derivatives were found to possess a broad spectrum of activity with MIC values ranging from 6.25 to 100 mg/ml against various microorganisms, including methicillin-resistant S. aureus (MRSA).

| Compound Class | Microorganism | Activity Range (MIC) |

|---|---|---|

| 5-bromo-1H-indole-3-carbaldehyde semicarbazones | Staphylococcus aureus | 100-150 µg/mL |

| 5-bromo-1H-indole-3-carbaldehyde semicarbazones | Bacillus subtilis | 100-150 µg/mL |

| Indole-3-aldehyde and 5-bromoindole-3-aldehyde hydrazides/hydrazones | Various bacteria and fungi | 6.25-100 mg/ml |

Anti-inflammatory and Immunomodulatory Effects

Research into the anti-inflammatory and immunomodulatory properties of indole-3-carbaldehyde derivatives is an emerging area. The parent compound, indole-3-carboxaldehyde (B46971) (ICA), a tryptophan metabolite, has been shown to inhibit inflammatory responses and lipid accumulation in macrophages. Specifically, ICA treatment was found to decrease levels of the pro-inflammatory cytokine IL-6 and increase levels of the anti-inflammatory cytokine IL-10.

While direct studies on the anti-inflammatory and immunomodulatory effects of this compound are limited, the activity of the parent compound suggests that halogenated derivatives may also possess the ability to modulate immune responses. The introduction of bromine atoms on the indole ring can significantly alter the electronic and lipophilic properties of the molecule, which may influence its interaction with biological targets involved in inflammatory pathways.

Antiviral Activities (e.g., Anti-HIV Fusion Inhibition)

The indole scaffold is present in several compounds with antiviral activity, including some that act as anti-HIV agents. A series of indole derivatives have been identified as fusion inhibitors of the HIV-1 gp41 protein. These small molecules target the hydrophobic pocket of gp41, a critical component in the viral fusion process, thereby preventing the virus from entering host cells.

Although specific research on the anti-HIV fusion inhibition of this compound is not prominent in the literature, the general importance of the indole nucleus in this context is noteworthy. For example, a series of indole-3-carbaldehydes with substitutions at the nitrogen of the indole ring have been synthesized and evaluated for their anti-HIV activity, with some compounds showing significant inhibition of HIV-1 integrase. This suggests that the indole-3-carbaldehyde framework is a viable starting point for the development of antiviral agents.

Investigation of Molecular Targets and Binding Mechanisms

While direct studies on the molecular targets of this compound are not extensively documented in publicly available research, the biological activities of structurally related brominated indoles and indole-3-carbaldehyde derivatives provide insights into its potential mechanisms of action. Research into these analogs suggests that the indole scaffold, particularly when halogenated, can interact with various biological targets, primarily implicating pathways involved in inflammation, microbial growth, and cancer progression.

Brominated indoles, as a class, have demonstrated notable anti-inflammatory properties. The mechanism often involves the modulation of key inflammatory signaling pathways. For instance, studies on simple brominated indoles have shown that they can inhibit the production of inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNFα), and prostaglandin E2 (PGE2) nih.gov. A significant finding in the mechanistic investigation of compounds like 6-bromoindole is the inhibition of the translocation of nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes nih.gov. This suggests that this compound might exert anti-inflammatory effects by targeting the NF-κB signaling cascade.

Furthermore, computational studies have explored the interaction of brominated indoles with cyclooxygenase (COX) enzymes, COX-1 and COX-2, which are key targets for nonsteroidal anti-inflammatory drugs (NSAIDs). These in silico models predict that certain brominated indoles can effectively bind to the active sites of both COX-1 and COX-2, indicating a potential mechanism for their anti-inflammatory activity derpharmachemica.com.

The broader class of indole-3-carbaldehyde derivatives has been investigated for a range of biological activities, with several molecular targets identified. The parent compound, indole-3-carbaldehyde, has been shown to alleviate inflammatory responses by inhibiting the TLR4/NF-κB/p38 signaling pathway nih.gov. It also demonstrates a protective role against atherosclerosis by suppressing lipid accumulation and inflammation in macrophages through the miR-1271-5p/HDAC9 signaling cascade nih.gov. Another study highlighted its ability to mitigate intestinal inflammation by inhibiting ROS production and the activation of the NLRP3 inflammasome mdpi.com. These findings suggest that the aldehyde group at the 3-position of the indole ring is crucial for these interactions.

In the context of antimicrobial activity, derivatives of 5-bromoindole-3-aldehyde have been evaluated. Hydrazone derivatives, for example, have shown a broad spectrum of activity against various bacteria and fungi nih.gov. The proposed mechanism for some antimicrobial indole derivatives involves the disruption of bacterial membranes mdpi.com.

The anticancer potential of indole derivatives is also an active area of research. While specific targets for this compound are unknown, related compounds like 5,5'-dibromo-bis(3'-indolyl)methane have been found to induce Kruppel-like factor 4 and p21 in colon cancer cells, suggesting an influence on cell cycle regulation .

The following table summarizes the potential molecular targets and mechanisms of action for analogs of this compound based on available research.

| Compound Class/Analog | Potential Molecular Target(s) | Observed Biological Effect |

| Brominated Indoles | NF-κB | Inhibition of translocation, leading to anti-inflammatory effects nih.gov. |

| COX-1 and COX-2 | Potential binding and inhibition, contributing to anti-inflammatory activity derpharmachemica.com. | |

| Indole-3-carbaldehyde | TLR4/NF-κB/p38 pathway | Inhibition of inflammatory signaling nih.gov. |

| miR-1271-5p/HDAC9 pathway | Upregulation of miR-1271-5p and downregulation of HDAC9, leading to reduced lipid accumulation and inflammation in macrophages nih.gov. | |

| NLRP3 Inflammasome | Inhibition of activation, reducing intestinal inflammation mdpi.com. | |

| 5-Bromoindole-3-aldehyde Derivatives | Bacterial cell membranes | Disruption, leading to antimicrobial activity mdpi.com. |

| 5,5'-Dibromo-bis(3'-indolyl)methane | Kruppel-like factor 4 and p21 | Induction, suggesting anticancer activity through cell cycle regulation . |

Pharmacological Evaluation in Preclinical Models

Direct preclinical studies evaluating the pharmacological effects of this compound are limited in published literature. However, the pharmacological activities of its analogs in various preclinical models provide a basis for predicting its potential therapeutic applications. These studies primarily focus on anti-inflammatory, antimicrobial, and anticancer activities.

In vivo studies on the parent compound, indole-3-carbaldehyde, have demonstrated its efficacy in a mouse model of ulcerative colitis induced by dextran sulfate sodium (DSS). Treatment with indole-3-carbaldehyde was found to protect against colon shortening and tissue damage, significantly reducing the severity of inflammation. This was associated with a decrease in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β nih.gov. Furthermore, it was shown to improve the intestinal barrier function by up-regulating the expression of tight junction proteins ZO-1 and Occludin nih.gov. Another in vivo application has been demonstrated in a model of Vibrio cholerae infection in Caenorhabditis elegans, where indole-3-carboxaldehyde increased the survival rate of the nematode by inhibiting biofilm formation nih.gov.

Preclinical evaluation of brominated indole derivatives has also shown promising results. For instance, α,ω-di(5-bromoindole-3-carboxamido)polyamine derivatives have been identified as potent antimicrobial agents with broad-spectrum activity against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Acinetobacter baumannii mdpi.com. Notably, these compounds also acted as antibiotic potentiators, enhancing the efficacy of conventional antibiotics against Gram-negative bacteria like Pseudomonas aeruginosa and Escherichia coli mdpi.com. The mechanism in preclinical models was suggested to be the perturbation of the bacterial membrane mdpi.com.

Regarding anticancer activity, novel indole-based arylsulfonylhydrazides derived from indole-3-carboxaldehyde have been synthesized and evaluated in vitro against human breast cancer cell lines (MCF-7 and MDA-MB-468). One of the lead compounds from this series showed promising inhibitory activity against both cell lines and was found to be non-toxic to noncancerous cells, indicating a degree of selectivity nih.gov. While these are in vitro findings, they form the basis for future in vivo preclinical studies.

The table below summarizes the findings from preclinical evaluations of analogs of this compound.

| Compound/Analog | Preclinical Model | Pharmacological Effect | Key Findings |

| Indole-3-carbaldehyde | DSS-induced colitis in mice | Anti-inflammatory | Reduced colon shortening and damage; decreased production of TNF-α, IL-6, and IL-1β; improved intestinal barrier function nih.gov. |

| Indole-3-carboxaldehyde | C. elegans infected with Vibrio cholerae | Anti-biofilm | Increased survival rate of C. elegans by inhibiting biofilm formation nih.gov. |

| 5-Bromoindole-3-carboxamido-polyamine derivatives | In vitro bacterial cultures | Antimicrobial and Antibiotic Potentiation | Broad-spectrum activity against MRSA and A. baumannii; enhanced the action of doxycycline and erythromycin against P. aeruginosa and E. coli mdpi.com. |

| Indole-3-carboxaldehyde derived arylsulfonylhydrazides | Human breast cancer cell lines (MCF-7 and MDA-MB-468) | Anticancer | In vitro inhibition of cancer cell proliferation with selectivity over noncancerous cells nih.gov. |

Structure Activity Relationship Sar Studies of 5,6 Dibromo 1h Indole 3 Carbaldehyde Derivatives

Impact of Halogenation Pattern on Biological Efficacy

Halogenation is a key strategy in medicinal chemistry to modulate the physicochemical properties and biological activity of lead compounds. mdpi.com The number, type, and position of halogen atoms on the indole (B1671886) ring can significantly influence factors such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.govresearchgate.net

The specific placement of bromine atoms on the indole scaffold is a critical determinant of biological efficacy, including cytotoxicity. Studies on various indole derivatives have consistently shown that the position of the halogen substituent dramatically affects activity.

For instance, research on monobrominated indole-3-carboxaldehydes as quorum sensing inhibitors revealed that bromination significantly increased potency compared to the unsubstituted parent compound. More importantly, the position of the bromine atom had a differential impact. The study demonstrated that bromination at the C5, C6, or C7 positions resulted in varied inhibitory activities, underscoring that the location, not just the presence, of the bromine atom is key to the molecule's efficacy. mdpi.com Specifically, 5-bromoindole-3-carboxaldehyde (B1265535) was found to have a lower IC₅₀ value than 7-bromoindole-3-carboxaldehyde, indicating that the C5 position is more favorable for this specific activity. mdpi.com

In studies on other indole-based compounds, a similar trend is observed. For example, in a series of 3-substituted 2-indolinone derivatives, the compound with a 5-bromo substitution was identified as the most potent cytotoxic agent against human colon and breast adenocarcinoma cell lines. nih.gov Furthermore, investigations into indole diketopiperazine alkaloids showed that substitutions on the indole ring influenced antimicrobial activity. nih.gov While not a direct measure of cytotoxicity, the antibacterial activity of semicarbazone derivatives of indole-3-carbaldehyde was found to be significant for compounds with a halogen at the C5 position, such as 2-((5-bromo-1H-indol-3-yl)methylene)hydrazinecarboxamide and its 5-chloro analog. csic.es These compounds exhibited notable inhibitory activity against Staphylococcus aureus and Bacillus subtilis. csic.es

Although direct comparative cytotoxicity data for a full range of dibromo-1H-indole-3-carbaldehyde isomers is limited in the literature, these findings collectively suggest that the C5 and C6 positions are sensitive points for substitution. The electron-withdrawing nature and steric bulk of the bromine atoms at these positions can alter the electron density of the indole ring and influence interactions with biological targets, thereby modulating cytotoxicity. The presence of a 6-bromo substituent has also been noted for its role in the activity of certain indole alkaloids. mdpi.com

| Compound/Class | Position of Bromine | Observed Biological Effect | Reference |

| Monobrominated Indole-3-carboxaldehydes | C5, C6, C7 | Increased quorum sensing inhibition; potency varies with position (C5 > C7) | mdpi.com |

| 3-Substituted 2-Indolinones | C5 | Most potent cytotoxicity against HT-29 and MCF-7 cancer cell lines | nih.gov |

| Indole-3-carbaldehyde Semicarbazones | C5 | Significant antibacterial activity against S. aureus and B. subtilis | csic.es |

| 6-Bromoindole Alkaloids | C6 | Noted for influencing bioactivity | mdpi.com |

Role of Substituents on the Indole Nitrogen (N-H vs. N-Methylation)

The hydrogen atom on the indole nitrogen (N-H) can act as a hydrogen bond donor, which is often a crucial interaction for binding to biological targets. However, substitution at this position, such as N-methylation, can significantly alter a compound's biological profile by modifying its steric and electronic properties, lipophilicity, and metabolic stability.

Studies directly comparing N-H indole derivatives with their N-methylated counterparts have demonstrated the importance of this position for biological activity. In a series of indole-3-carbaldehyde oxime derivatives evaluated as urease inhibitors, substitution on the indole nitrogen played a key role. mdpi.com The unsubstituted (N-H) oxime showed good activity, but the N-methyl and N-benzyl derivatives exhibited even more potent urease inhibition. mdpi.com This suggests that for this particular target, replacing the N-H proton with a small alkyl or a larger benzyl (B1604629) group enhances the desired inhibitory effect.

Similarly, research on indole-based thiosemicarbazones as tyrosinase inhibitors highlighted the critical function of N-substitution. Unsubstituted N-H indole thiosemicarbazones showed very low potency. nih.gov In contrast, the introduction of a tosyl group at the N1 position resulted in a significant enhancement of inhibitory activity, indicating that a bulky, electron-withdrawing group at the indole nitrogen is highly favorable for this class of compounds. nih.gov The natural product 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde, isolated from a marine bryozoan, is an example of a naturally occurring N-methylated bromoindole. mdpi.com

These findings indicate that while the N-H group can be important, its substitution can be a valuable strategy for optimizing activity. The choice between N-H and N-alkylation depends on the specific biological target and the nature of the binding pocket. N-methylation can increase membrane permeability and prevent metabolism at the nitrogen, potentially leading to improved pharmacokinetic properties.

| Compound Series | N1-Substituent | Effect on Biological Activity | Reference |

| Indole-3-carbaldehyde Oximes | -H | Good urease inhibition (IC₅₀ = 0.0516 mM for one isomer) | mdpi.com |

| -CH₃ (Methyl) | More potent urease inhibition | mdpi.com | |

| -CH₂Ph (Benzyl) | Potent urease inhibition (IC₅₀ = 0.0345 mM for one isomer) | mdpi.com | |

| Indole Thiosemicarbazones | -H | Low tyrosinase inhibitory activity | nih.gov |

| -Tosyl | Significantly enhanced tyrosinase inhibition | nih.gov |

Contribution of the Carbaldehyde Moiety and its Modifications to Activity

The carbaldehyde group at the C3 position of the indole ring is a versatile chemical handle that is crucial for the biological activity of this class of compounds. researchgate.net It can participate in hydrogen bonding and other interactions within a receptor's active site. More significantly, it serves as a key site for synthetic modification, allowing for the generation of a wide array of derivatives with diverse biological profiles. nih.govresearchgate.net

Condensation reactions of the aldehyde with various amine-containing nucleophiles to form Schiff bases (imines), oximes, semicarbazones, and thiosemicarbazones are common and effective strategies for modulating bioactivity. researchgate.netaku.edu.tr These modifications extend the molecular structure, introduce new hydrogen bonding donors and acceptors, and can chelate metal ions, all of which can lead to new or enhanced biological effects. aku.edu.tr

For example, converting indole-3-carboxaldehyde (B46971) into Schiff base derivatives has been shown to produce compounds with significant antimicrobial and cytotoxic activities. nih.govekb.egorientjchem.orguodiyala.edu.iq Similarly, thiosemicarbazone derivatives of indole-3-carboxaldehyde have demonstrated a broad spectrum of activities, including antioxidant and enzyme inhibitory properties. aku.edu.tr The formation of the thiosemicarbazone moiety introduces a conjugated N,N,S system that is important for interaction with biomolecules. aku.edu.tr Semicarbazone derivatives have also been synthesized and show notable antibacterial activity. csic.es

These studies collectively demonstrate that the carbaldehyde group is not merely a passive structural feature but an active contributor to the molecule's biological potential, primarily by serving as a reactive site for creating diverse libraries of compounds with potentially improved therapeutic properties. nih.govresearchgate.net

Development of Quantitative Structure-Activity Relationships (QSAR) Models

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. semanticscholar.org By developing mathematical models based on molecular descriptors (e.g., physicochemical, electronic, and topological properties), QSAR can predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery process. nih.govnih.gov

For indole derivatives, numerous QSAR studies have been successfully conducted to elucidate the structural requirements for various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. researchgate.neteurjchem.comresearchgate.net These models help to identify the key molecular features that govern the desired activity. For instance, a QSAR study on thiosemicarbazone-indole derivatives targeting prostate cancer cells successfully built a predictive model based on specific molecular descriptors. nih.gov Another study developed robust QSAR models to predict the inhibitory activity of isatin (B1672199) and indole-based compounds against the SARS CoV 3CLpro enzyme. nih.gov

While a specific QSAR model for 5,6-dibromo-1H-indole-3-carbaldehyde derivatives is not extensively reported, the principles and methodologies are directly applicable. A QSAR model for this class of compounds would involve calculating descriptors that account for:

Lipophilicity: The contribution of the bromine atoms (logP).

Electronic Effects: The electron-withdrawing nature of the halogens and the aldehyde group (e.g., HOMO/LUMO energies, partial charges).

Steric/Topological Properties: The size and shape of the molecule and any substituents (e.g., molar refractivity, surface area).

Such a model could quantify the SAR trends discussed in previous sections, such as the optimal position for halogenation or the ideal properties of a substituent on the indole nitrogen, providing a predictive tool for designing new analogs with enhanced cytotoxic potential. mdpi.commdpi.com

Rational Design of Novel Bioactive Analogs Guided by SAR

The ultimate goal of SAR studies is to enable the rational design of new molecules with improved potency, selectivity, and pharmacokinetic properties. numberanalytics.commdpi.com The insights gained from analyzing the impact of structural modifications provide a roadmap for targeted synthesis, moving away from random screening towards knowledge-based drug design. rsc.org

Based on the SAR data for halogenated indole-3-carbaldehyde derivatives, several strategies for the rational design of novel analogs can be proposed:

Systematic Exploration of Halogenation Patterns: Guided by the finding that bromine position is critical mdpi.com, new analogs could be synthesized with bromine at other positions (e.g., C2, C4, C7) or with different di- or tri-bromination patterns to identify the optimal arrangement for cytotoxicity.

Optimization of N1-Substituents: Knowing that N-alkylation can enhance activity mdpi.comnih.gov, a series of analogs with different small alkyl, cycloalkyl, or functionalized alkyl chains could be designed to probe the steric and electronic requirements of the target's binding site at this position.

Bioisosteric Replacement: The bromine atoms could be replaced with other halogens (Cl, F) or bioisosteric groups (e.g., CF₃, CN) to fine-tune the electronic and lipophilic properties of the molecule.

Modification of the C3-Carbaldehyde: Leveraging the versatility of the aldehyde group, new series of Schiff bases, hydrazones, or other condensation products could be designed using rationally selected amine-containing fragments to introduce new interaction points or target specific enzyme families. nih.gov

This rational, SAR-guided approach, often complemented by computational tools like molecular docking and QSAR modeling, accelerates the development of lead compounds by focusing synthetic efforts on molecules with the highest probability of success. mdpi.commdpi.com

Origin and Isolation in Natural Product Chemistry

Occurrence in Marine Organisms (e.g., Tunicates, Sponges)

5,6-Dibromo-1H-indole-3-carbaldehyde is a natural product that has been identified in marine sponges of the genus Smenospongia. biocat.comtargetmol.com Sponges, in particular, are prolific producers of brominated indoles. The genus Hyrtios, for example, has yielded compounds like 5,6-Dibromo-l-hypaphorine. mdpi.comresearchgate.netnih.gov

The occurrence of brominated indoles is not limited to sponges. These compounds are widely distributed among various marine invertebrates. Tunicates, such as Aplidium cyaneum and Aplidium meridianum, are known to produce families of bromoindole-containing alkaloids like aplicyanins and meridianins. nih.gov Other marine organisms, including red algae (Laurencia similis), molluscs (Halgerda aurantiomaculata), and bryozoans (Amathia lamourouxi), also contribute to the vast chemical diversity of halogenated indoles found in marine ecosystems. mdpi.comnih.govnih.gov

| Compound Name | Marine Source Organism | Organism Type |

|---|---|---|

| This compound | Smenospongia sp. | Sponge |

| 5,6-Dibromo-l-hypaphorine | Hyrtios sp. | Sponge |

| Aplicyanins A–F | Aplidium cyaneum | Tunicate |

| Meridianins A–G | Aplidium meridianum | Tunicate |

| 3,5,6-Tribromo-1H-indole | Laurencia similis | Red Alga |

| 2,5-dibromo-1-methyl-1H-indole-3-carbaldehyde | Amathia lamourouxi | Bryozoan |

| 6-Bromo-1H-indole-3-carboxamide | Mycale fibrexilis | Sponge |

Biosynthetic Pathways of Halogenated Indole Metabolites

The biosynthesis of halogenated indoles in marine organisms is an enzymatic process. The key step involves the incorporation of halogen atoms, typically bromine, onto an indole ring, which is derived from the amino acid tryptophan. nih.govnih.govnih.gov This biohalogenation is catalyzed by specific enzymes called halogenases. nih.govresearchgate.net

FADH₂-dependent halogenases are a crucial group of enzymes directly involved in the halogenation of aromatic compounds like the indole nucleus of tryptophan. nih.govresearchgate.net These enzymes utilize flavin adenine (B156593) dinucleotide (FAD) as a cofactor. They react with a halide ion (like bromide) and molecular oxygen to generate a reactive halogenating species that can then perform an electrophilic substitution on the indole ring. escholarship.org

A well-studied example that illustrates the complexity of these pathways is the biosynthesis of aetokthonotoxin (AETX), a brominated indole toxin produced by cyanobacteria. nih.govnih.gov While not the exact compound of focus, its pathway provides a valuable model for understanding haloindole biosynthesis. The AETX pathway involves five key enzymes:

AetF (Tryptophan Halogenase): This FAD-dependent brominase specifically brominates tryptophan at the 5-position to produce 5-bromo-l-tryptophan (B1664643). nih.govnih.gov

AetE (Tryptophanase): This enzyme converts 5-bromo-l-tryptophan into 5-bromoindole (B119039). nih.gov

AetA (Brominase): A second FAD-dependent brominase installs two more bromine atoms onto the 2- and 3-positions of the 5-bromoindole. nih.gov

AetC and AetB: These enzymes are involved in subsequent modifications.

AetD (Nitrile Synthase): A novel enzyme that synthesizes a nitrile group, a key feature of the final toxin. nih.govnih.gov

This example highlights the modular and specific nature of enzymatic machinery in cyanobacteria, which are often found in symbiotic relationships with sponges and other marine invertebrates, potentially contributing to the array of halogenated compounds found in these hosts. nih.govnih.gov The discovery of such biosynthetic gene clusters (BGCs) in metagenomic datasets underscores the vast and largely unexplored biosynthetic potential for halogenated natural products in the marine environment. nih.govnih.govescholarship.org

Challenges and Advances in Natural Product Isolation and Elucidation

The journey from marine organism to purified compound is fraught with challenges, primarily due to the low natural abundance of many secondary metabolites. researchgate.net Isolating compounds like this compound in sufficient quantities for thorough biological evaluation is often difficult and time-consuming. mdpi.commdpi.com This "supply problem" is a significant bottleneck in marine natural product research and has spurred the development of alternative production methods, including total synthesis and biotechnological approaches. researchgate.netmdpi.com

Despite these hurdles, significant advances in analytical and isolation technologies have revolutionized the field.

Advances in Chromatography: Modern chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), are essential for the separation and purification of complex mixtures extracted from marine sources. uni-duesseldorf.de

Spectroscopic and Spectrometric Methods: The structural elucidation of novel compounds relies heavily on advanced spectroscopic techniques. High-Resolution Mass Spectrometry (HRMS) is used to determine the precise molecular formula, with the isotopic pattern often indicating the presence and number of halogen atoms like bromine. nih.govuni-duesseldorf.de One-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are indispensable for determining the complex connectivity and stereochemistry of the molecule. nih.govuni-duesseldorf.de

Genomic-Guided Approaches: A modern advance involves genomic-guided methods to detect the presence of biosynthetic gene clusters for specific natural products, even if the compounds are not being actively produced (i.e., the genes are silent or cryptic). springernature.com This allows researchers to predict the chemical potential of an organism and can guide isolation efforts.

Automation and High-Throughput Screening (HTS): The integration of automated isolation technologies with HTS systems allows for more rapid screening of marine extracts for biological activity, helping to prioritize the most promising sources for detailed chemical investigation. springernature.com

Future Perspectives and Research Directions

Development of Advanced Synthetic Strategies for Enhanced Accessibility

Future research should prioritize the development of novel synthetic methodologies that are not only high-yielding but also adhere to the principles of green chemistry. This includes the exploration of C-H activation and functionalization techniques to directly introduce the carbaldehyde group at the C3 position of a pre-dibrominated indole (B1671886) core. Furthermore, the development of one-pot or tandem reactions that minimize intermediate purification steps would significantly enhance the efficiency and cost-effectiveness of the synthesis.

Strategies for the synthesis of related bromo-indole-3-carbaldehydes, such as the Vilsmeier-Haack reaction on the corresponding bromo-indoles, provide a foundational approach. google.com However, optimization of reaction conditions, including solvent, temperature, and catalyst systems, will be crucial for maximizing the yield and purity of 5,6-Dibromo-1H-indole-3-carbaldehyde. The exploration of flow chemistry could also offer a safer, more scalable, and highly reproducible manufacturing process.

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges |

| Traditional Multi-Step Synthesis | Well-established reactions | Low overall yield, multiple purification steps, harsh reagents |

| C-H Functionalization | Atom economy, reduced step count | Regioselectivity, catalyst development |

| One-Pot/Tandem Reactions | Increased efficiency, reduced waste | Complex reaction optimization |

| Flow Chemistry | Scalability, safety, reproducibility | Initial setup cost, specialized equipment |

Deepening Mechanistic Understanding of Biological Action at the Molecular Level

The therapeutic potential of this compound can only be fully realized through a comprehensive understanding of its mechanism of action at the molecular level. Currently, there is a paucity of specific data on the biological targets and molecular pathways modulated by this particular compound.

Future investigations should employ a multi-pronged approach to elucidate its mechanism of action. Initial in vitro screening against a broad panel of kinases, proteases, and other enzymes implicated in various diseases could identify potential protein targets. Subsequent biophysical techniques, such as surface plasmon resonance (SPR) and isothermal titration calorimetry (ITC), can then be used to validate these interactions and determine binding affinities.

Furthermore, studies on the parent compound, indole-3-carboxaldehyde (B46971), have demonstrated its ability to disrupt mitochondrial function in fungal cells by inhibiting the electron transport chain and promoting the accumulation of reactive oxygen species (ROS). mdpi.com Future research on this compound should explore whether it shares this mechanism and investigate its effects on mitochondrial bioenergetics in mammalian cells to assess its potential as an anticancer or antimicrobial agent. Cellular thermal shift assays (CETSA) coupled with proteomics could provide an unbiased approach to identify the direct protein targets of the compound within a cellular context.

Exploration of Novel Therapeutic Applications beyond Current Scope

The indole-3-carbaldehyde scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and antioxidant properties. researchgate.netderpharmachemica.com The presence of two bromine atoms on the benzene (B151609) ring of this compound is likely to modulate its physicochemical properties and biological activity, potentially leading to novel therapeutic applications.

Future research should focus on a systematic evaluation of this compound's efficacy in various disease models. Given the known activities of related compounds, promising areas of investigation include:

Oncology: The potential of this compound to induce apoptosis and inhibit cell proliferation in various cancer cell lines should be thoroughly investigated. Its impact on key cancer-related signaling pathways, such as PI3K/Akt and MAPK, warrants exploration.

Infectious Diseases: The antimicrobial activity of the compound should be tested against a panel of clinically relevant bacteria and fungi, including drug-resistant strains.

Neurodegenerative Diseases: The antioxidant and anti-inflammatory properties of the indole nucleus suggest that this compound could be a candidate for neuroprotective therapies in diseases like Alzheimer's and Parkinson's. nih.gov Studies in relevant cellular and animal models are necessary to validate this potential.